REACTION_CXSMILES
|
[NH:1]([C:16]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])=[O:17])[CH2:2][C:3](N[C@H](C(O)=O)CC1N=CNC=1)=[O:4].C(N(CC([O-])=O)CC([O-])=O)CN(CC([O-])=O)CC([O-])=[O:38].[Na+].[Na+].[Na+].[Na+]>>[NH:1]([C:16]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])=[O:17])[CH2:2][C:3]([OH:4])=[O:38] |f:1.2.3.4.5|
|
Name
|
N-palmitoyl-Gly-His
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(CC(=O)N[C@@H](CC1=CNC=N1)C(=O)O)C(=O)CCCCCCCCCCCCCCC
|
Name
|
N-palmitoyl-Gly-His
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(CC(=O)N[C@@H](CC1=CNC=N1)C(=O)O)C(=O)CCCCCCCCCCCCCCC
|
Name
|
sodium ethylenediaminediacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Next, heating
|
Type
|
CUSTOM
|
Details
|
with a cap of the screw bottle
|
Type
|
CUSTOM
|
Details
|
being open, in a water bath
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
STIRRING
|
Details
|
stirring
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |